Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine derivative under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials used.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide or a difluoromethyl sulfone, under appropriate reaction conditions.
Benzylation: The benzyl group can be introduced through a benzylation reaction, typically using benzyl bromide or benzyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl bromide, benzyl chloride, and other alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazolo[3,4-b]pyridine core play a crucial role in its biological activity. The compound may act by inhibiting specific enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(2-benzyl-4-(trifluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
Methyl 3-(2-benzyl-4-(methyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate: This compound has a methyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.
Methyl 3-(2-benzyl-4-(chloromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate: This compound has a chloromethyl group instead of a difluoromethyl group, which may influence its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17F2N3O3 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-16(25)7-8-23-15(24)9-13(17(19)20)14-11-22(21-18(14)23)10-12-5-3-2-4-6-12/h2-6,9,11,17H,7-8,10H2,1H3 |
InChI Key |
SWFMMMDKDGSVSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C(=O)C=C(C2=CN(N=C21)CC3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.